molecular formula C19H25NO B1389214 N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline CAS No. 1040687-68-0

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline

Cat. No.: B1389214
CAS No.: 1040687-68-0
M. Wt: 283.4 g/mol
InChI Key: RCAIUMSWYATVTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 2-(4-ethylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the ethylphenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents under basic or acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amines or other hydrogenated products.

    Substitution: Alkylated or acylated derivatives, depending on the reagents used.

Scientific Research Applications

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methylphenoxy)propyl]-2,5-dimethylaniline
  • N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline
  • N-[2-(4-Butylphenoxy)propyl]-2,5-dimethylaniline

Uniqueness

N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline is unique due to its specific ethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound in the field of chemical and biochemical research .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)propyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-5-17-8-10-18(11-9-17)21-16(4)13-20-19-12-14(2)6-7-15(19)3/h6-12,16,20H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAIUMSWYATVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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